2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide
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Overview
Description
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. The presence of both triazole and thiazole rings in its structure contributes to its diverse biological activities.
Scientific Research Applications
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on different biological pathways.
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazoles possess a wide range of biological activities such as anti-fungal , anticancer , antiviral , and anti-inflammatory . Therefore, it’s plausible that this compound may interact with a variety of biological targets.
Mode of Action
It’s suggested that the compound interacts with its targets via the sulphur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring .
Biochemical Pathways
Given the wide range of biological activities associated with 1,2,4-triazoles , it’s likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with 1,2,4-triazoles , it’s likely that this compound may have diverse molecular and cellular effects.
Future Directions
Biochemical Analysis
Cellular Effects
The effects of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of This compound It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of This compound Preliminary studies suggest that the compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of This compound Preliminary studies suggest that the compound may have different effects at different dosages .
Metabolic Pathways
The metabolic pathways that This compound Preliminary studies suggest that the compound may interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of This compound Preliminary studies suggest that the compound may interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of This compound Preliminary studies suggest that the compound may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide typically involves multiple steps. One common method starts with the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(4-fluorophenyl)methyl-1,3-thiazole in the presence of a base such as triethylamine in ethanol. The reaction mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or thiazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole or thiazole derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
- 2-bromo-1-(4-fluorophenyl)methyl-1,3-thiazole
- 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide is unique due to the presence of both triazole and thiazole rings in its structure, which contributes to its diverse biological activities. The combination of these two heterocyclic rings enhances its potential as a multifunctional compound with applications in various fields.
Properties
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6OS2/c1-9-20-21-15(22(9)17)24-8-13(23)19-14-18-7-12(25-14)6-10-2-4-11(16)5-3-10/h2-5,7H,6,8,17H2,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLMBSVIEKFDGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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